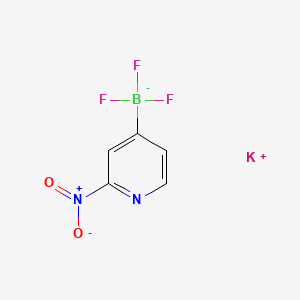
Potassium trifluoro(2-nitropyridin-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-nitropyridin-4-yl)borate is a specialized organoboron compound that has gained attention in the field of synthetic chemistry. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-nitropyridin-4-yl)borate typically involves the reaction of 2-nitropyridine with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity. The general reaction can be represented as follows: [ \text{2-nitropyridine} + \text{BF}_3 \cdot \text{OEt}_2 + \text{KOH} \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-nitropyridin-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides can react with the trifluoroborate group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Potassium trifluoro(2-nitropyridin-4-yl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-nitropyridin-4-yl)borate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include electrophilic organic groups that react with the nucleophilic trifluoroborate group.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(phenyl)borate
Uniqueness
Potassium trifluoro(2-nitropyridin-4-yl)borate is unique due to its nitro group, which provides additional reactivity and functionalization options compared to other trifluoroborates. This makes it particularly valuable in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C5H3BF3KN2O2 |
|---|---|
Molecular Weight |
230.00 g/mol |
IUPAC Name |
potassium;trifluoro-(2-nitropyridin-4-yl)boranuide |
InChI |
InChI=1S/C5H3BF3N2O2.K/c7-6(8,9)4-1-2-10-5(3-4)11(12)13;/h1-3H;/q-1;+1 |
InChI Key |
DVVAVCWIMIPVEY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=NC=C1)[N+](=O)[O-])(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















